molecular formula C11H10N2O3 B11890880 Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate

Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate

Cat. No.: B11890880
M. Wt: 218.21 g/mol
InChI Key: JENJVNOAFFTCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl ester group at the 3-position and an amino group at the 5-position of the isoxazole ring, with a phenyl group attached to the amino group. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(3-aminophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized to form the isoxazole ring. The resulting compound is then esterified to obtain the methyl ester derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(3-aminophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate
  • Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Comparison: Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate is unique due to the presence of the amino group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity. In contrast, the methoxy, chloro, and nitro derivatives may have different electronic and steric properties, leading to variations in their reactivity and biological effects .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 5-(3-aminophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3

InChI Key

JENJVNOAFFTCAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.